Dimethyl[4-(phenylamino)pteridin-2-yl]amine
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Overview
Description
Dimethyl[4-(phenylamino)pteridin-2-yl]amine is a complex organic compound that belongs to the class of pteridines Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring This compound is characterized by the presence of dimethyl and phenylamino groups attached to the pteridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl[4-(phenylamino)pteridin-2-yl]amine typically involves multi-step organic reactions. One common method involves the condensation of 2,4,5-triaminopyrimidine with benzaldehyde to form the intermediate Schiff base, which is then cyclized to yield the pteridine core. Subsequent methylation and phenylamination steps are carried out to introduce the dimethyl and phenylamino groups, respectively. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Dimethyl[4-(phenylamino)pteridin-2-yl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid derivatives.
Reduction: Reduction reactions can yield dihydropteridine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pteridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pteridines, dihydropteridines, and quinonoid derivatives, each with distinct chemical and physical properties.
Scientific Research Applications
Dimethyl[4-(phenylamino)pteridin-2-yl]amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and as a fluorescent probe for biological imaging.
Medicine: Research is ongoing to explore its potential as an anticancer and antimicrobial agent.
Industry: It is used in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Dimethyl[4-(phenylamino)pteridin-2-yl]amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to interact with nucleic acids and proteins, influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
Pteridine: The parent compound of the pteridine family.
Dihydropteridine: A reduced form of pteridine.
Quinonoid Pteridine: An oxidized form of pteridine.
Uniqueness
Dimethyl[4-(phenylamino)pteridin-2-yl]amine is unique due to the presence of both dimethyl and phenylamino groups, which confer distinct chemical and biological properties
Biological Activity
Dimethyl[4-(phenylamino)pteridin-2-yl]amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in various fields, and relevant research findings.
Chemical Structure and Properties
This compound can be characterized by its pteridine core, which is a bicyclic structure containing nitrogen atoms. The presence of the dimethyl and phenylamino groups contributes to its unique chemical properties and biological interactions.
Table 1: Structural Features of this compound
Feature | Description |
---|---|
Molecular Formula | C12H14N4 |
Molecular Weight | 230.26 g/mol |
Functional Groups | Amino, Dimethyl |
Core Structure | Pteridine |
The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. Research indicates that this compound may act as an enzyme inhibitor , particularly in the context of degranulation processes mediated by Fc receptors (FceRI and FcγRI) in immune cells. This inhibition can prevent the release of various inflammatory mediators, thereby modulating immune responses .
Anticancer Potential
Recent studies highlight the compound's potential as an anticancer agent . It has been shown to induce apoptosis in cancer cell lines by influencing cell cycle regulation and enhancing histone acetylation, which can lead to increased expression of tumor suppressor genes . For instance, compounds structurally related to this compound demonstrated significant inhibitory effects on human myelodysplastic syndrome cell lines, suggesting a promising avenue for further investigation in cancer therapeutics .
Antimicrobial Activity
This compound has also been studied for its antimicrobial properties . Its derivatives have shown efficacy against various bacterial strains, potentially due to their ability to disrupt folate metabolism pathways critical for bacterial growth. This mechanism is particularly relevant in the context of sulfa drugs, where pteridine derivatives play a crucial role in inhibiting dihydropteroate synthase (DHPS), an essential enzyme in bacterial folate synthesis .
Fluorescent Probes
In addition to its therapeutic applications, this compound is being explored as a fluorescent probe for biological imaging. Its ability to interact with nucleic acids and proteins allows for visualization of cellular processes, making it a valuable tool in biochemical research.
Study 1: Inhibition of Degranulation
A study investigating the effects of pteridine derivatives on mast cells revealed that this compound effectively inhibited degranulation triggered by IgE crosslinking. The results indicated that this compound could serve as a therapeutic agent for allergic reactions by modulating mast cell activity .
Study 2: Antitumor Activity
In vivo studies using xenograft models demonstrated that analogs of this compound exhibited potent antitumor effects. The compounds significantly inhibited tumor growth while showing minimal toxicity to normal tissues, indicating their potential as selective anticancer agents .
Properties
IUPAC Name |
2-N,2-N-dimethyl-4-N-phenylpteridine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6/c1-20(2)14-18-12-11(15-8-9-16-12)13(19-14)17-10-6-4-3-5-7-10/h3-9H,1-2H3,(H,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPKWIQLRIYQASC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=NC=CN=C2C(=N1)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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